(4,7-Dioxaspiro[2.5]octan-6-yl)methanol
Description
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol is a spirocyclic compound characterized by a bicyclic structure where two oxygen atoms are embedded in a [2.5] spiro system (fusion of a 2-membered and 5-membered ring). The methanol group at position 6 enhances its polarity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4,7-dioxaspiro[2.5]octan-6-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-3-6-4-10-7(1-2-7)5-9-6/h6,8H,1-5H2 |
InChI Key |
VDMIBDLCSCVGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COC(CO2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dioxaspiro[2.5]octan-6-yl)methanol can be achieved through various synthetic routes. One efficient method involves the use of para-quinone methides in a one-pot approach. This reaction proceeds smoothly under mild conditions without the use of metals, resulting in high yields . The reaction typically involves the use of solvents such as alcohols, aqueous alcohols, ethyl acetate, 1-propyl acetate, toluene, acetonitrile, tetrahydrofuran (THF), or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid (HCl), reducing agents such as sodium borohydride (NaBH4), and oxidizing agents like potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures ranging from 20°C to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of carbonyl compounds, while reduction leads to the formation of alcohol derivatives.
Scientific Research Applications
(4,7-Dioxaspiro[2.5]octan-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,7-Dioxaspiro[2.5]octan-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Spiro System Variations
(a) Spiro Ring Size
- (4,7-Dioxaspiro[2.5]octan-6-yl)methanol: The [2.5] spiro system creates a compact bicyclic framework with two oxygen atoms in the 4- and 7-positions.
- (7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)methanol (): The [4.5] spiro system expands the ring size, reducing strain and accommodating methyl substituents. The conjugated double bond in the 7-en-8-yl group introduces planarity, altering electronic properties (e.g., NMR shifts at δ 136.9 for sp² carbons) .
(b) Heteroatom Substitution
- {5-Azaspiro[2.5]octan-6-yl}methanol (): Replacing one oxygen with nitrogen (aza-spiro) introduces basicity (pKa ~8–10), enhancing water solubility and enabling salt formation (e.g., hydrochloride salts in ). This modification is critical for improving bioavailability in drug candidates .
- (2,2-Difluorospiro[2.5]octan-6-yl)methanol (): Fluorine atoms at the 2-position increase electronegativity, enhancing metabolic stability and membrane permeability. The CAS 1783695-47-5 compound is marketed as a pharmaceutical intermediate with ≥97% purity .
Functional Group Modifications
- Methanol vs. Amine Derivatives: 1-{4,7-Dioxaspiro[2.5]octan-6-yl}methanamine hydrochloride (): Substituting methanol with an amine group introduces a protonatable site, facilitating salt formation (e.g., hydrochloride) and ionic interactions in drug-receptor binding . Ethyl 7-(6-Azaspiro[2.5]octan-6-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylate (): The spiroazetidine moiety in this antimalarial quinolone derivative improves conformational rigidity, optimizing binding to the cytochrome bc₁ complex .
Data Tables: Comparative Analysis
Table 1: Structural and Physicochemical Properties
*Calculated from molecular formula C₇H₁₂O₃.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
